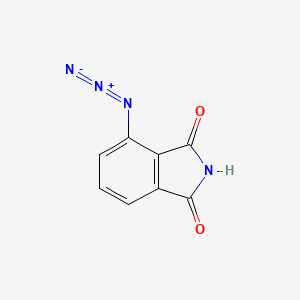
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-phenyl-1-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-phenyl-1-naphthalenyl)- is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural properties and its utility in various chemical reactions, particularly in the formation of boron-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-phenyl-1-naphthalenyl)- typically involves the reaction of boronic acids or boronates with pinacol in the presence of a catalyst. One common method is the hydroboration of alkynes or alkenes using pinacolborane, followed by oxidation to yield the desired dioxaborolane compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The reaction is typically carried out under inert atmosphere to prevent oxidation and degradation of the product .
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-phenyl-1-naphthalenyl)- undergoes various chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds across carbon-carbon multiple bonds, typically in the presence of transition metal catalysts.
Coupling Reactions: Formation of carbon-carbon bonds through reactions with aryl halides, often using Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Common reagents include pinacolborane, bis(pinacolato)diboron, and various transition metal catalysts such as palladium and copper. Reaction conditions often involve inert atmospheres, moderate temperatures, and specific solvents like tetrahydrofuran (THF) or dichloromethane .
Major Products Formed
The major products formed from these reactions are typically boron-containing organic compounds, such as aryl boronates and benzyl boronates .
Scientific Research Applications
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-phenyl-1-naphthalenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-phenyl-1-naphthalenyl)- exerts its effects involves the formation of stable boron-oxygen bonds. These bonds facilitate various chemical transformations, including the activation of carbon-hydrogen bonds and the formation of carbon-carbon bonds. The compound’s ability to act as a Lewis acid also plays a crucial role in its reactivity .
Comparison with Similar Compounds
Similar Compounds
Pinacolborane: Another boron-containing compound used in hydroboration reactions.
Bis(pinacolato)diboron: Commonly used in borylation reactions.
Phenylboronic acid pinacol ester: Utilized in Suzuki-Miyaura cross-coupling reactions.
Uniqueness
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-phenyl-1-naphthalenyl)- is unique due to its specific structural configuration, which imparts distinct reactivity and stability. Its ability to form stable complexes with various substrates makes it particularly valuable in organic synthesis and material science .
Properties
CAS No. |
612086-25-6 |
|---|---|
Molecular Formula |
C22H23BO2 |
Molecular Weight |
330.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-phenylnaphthalen-1-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C22H23BO2/c1-21(2)22(3,4)25-23(24-21)20-18-13-9-8-12-17(18)14-15-19(20)16-10-6-5-7-11-16/h5-15H,1-4H3 |
InChI Key |
CAOAQAHSNPQOGG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=CC=CC=C23)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


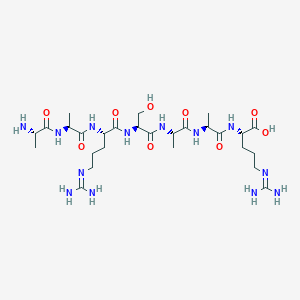
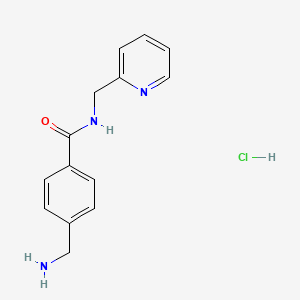
![2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidyl]phenoxy]methyl]-3H-imidazo[2,1-b]oxazole](/img/structure/B12518575.png)
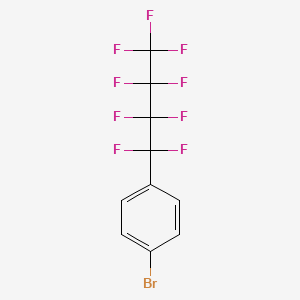
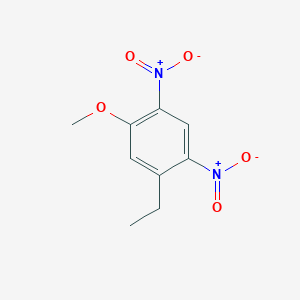
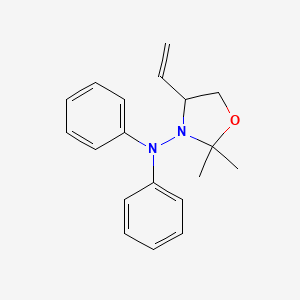
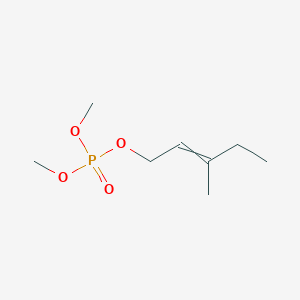
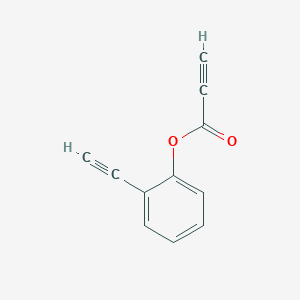
![Ethyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12518623.png)
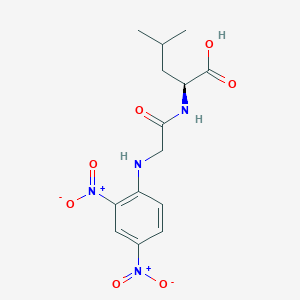
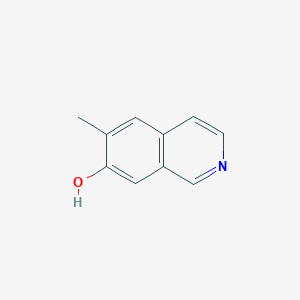
![Benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518630.png)
![N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea](/img/structure/B12518633.png)
